molecular formula C18H13N3O3S3 B11127525 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B11127525
M. Wt: 415.5 g/mol
InChI Key: WHPLRZOLEVFCFE-UHFFFAOYSA-N
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Description

The compound you’ve described is a complex heterocyclic molecule. Let’s break it down:

    IUPAC Name: (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione

    Molecular Formula: CHNOS

Thiophene, a five-membered aromatic ring containing sulfur, plays a crucial role in this compound. Its resonance energy, electrophilic reactivity, and π-conjugation make it interesting for various applications .

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. For instance:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) could reduce carbonyl groups.

    Substitution: Thiophene derivatives can undergo nucleophilic substitution reactions.

Major products formed during these reactions would depend on the specific reaction conditions and substituents.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological macromolecules.

    Medicine: Investigating its potential as a drug candidate or targeting specific pathways.

    Industry: Perhaps it has applications in materials science or electronics.

Mechanism of Action

To understand its mechanism of action, we’d need detailed studies. It likely interacts with specific receptors, enzymes, or cellular pathways. Further research would reveal its precise targets.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare it to other thiophene-containing molecules. Its unique features, such as the combination of a thiadiazole ring and a phenylpyrrolidine moiety, set it apart.

Properties

Molecular Formula

C18H13N3O3S3

Molecular Weight

415.5 g/mol

IUPAC Name

4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H13N3O3S3/c1-25-18-20-19-17(27-18)21-13(10-6-3-2-4-7-10)12(15(23)16(21)24)14(22)11-8-5-9-26-11/h2-9,13,23H,1H3

InChI Key

WHPLRZOLEVFCFE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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